molecular formula C15H13F5N2O2 B1590731 Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate CAS No. 926927-42-6

Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate

Cat. No. B1590731
M. Wt: 348.27 g/mol
InChI Key: ICZPANLPYRTVSF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate, or 2-amino-8-perfluoroethylbenzo[b]azepine-4-carboxylic acid ethyl ester, is a fluorinated organic compound. It is a member of the class of benzo[b]azepines, which are heterocyclic compounds with a six-membered aromatic ring and a seven-membered nitrogen-containing ring. This compound has a variety of uses in scientific research, including as a chemical reagent for organic synthesis, as a fluorescent dye, and as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored various synthesis techniques for compounds related to Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate. For instance, Vaid et al. (2014) developed a high-yielding synthesis for a similar compound, Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, which involved N-alkylation, carbamoylation, and intramolecular cyclization (Vaid et al., 2014).
  • Chemical Reactions : Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate and its analogs can participate in a variety of chemical reactions. Khudina et al. (2004) reported on the reactions of polyfluorinated 2-arylhydrazono-3-oxocarboxylic acid esters, which might be relevant to understanding the reactivity of Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate (Khudina et al., 2004).

Potential Pharmaceutical Applications

  • Antineoplastic Activity : Some research has investigated the potential antineoplastic (anti-cancer) properties of compounds related to Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate. For instance, Koebel et al. (1975) synthesized thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, exploring the biological activity of similar compounds (Koebel et al., 1975).

Material Science and Structural Studies

  • Molecular Structure Analysis : Guerrero et al. (2014) studied the molecular structures of four related benzazepine derivatives in a reaction pathway leading to a benzazepine carboxylic acid, providing insights into the structural characteristics of related compounds (Guerrero et al., 2014).

Synthetic Methodology

  • Innovative Synthesis Methods : Research also focuses on improving the synthesis methods for benzazepine derivatives. Deng-ke (2009) demonstrated an improved synthesis process for 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, which might offer insights into more efficient synthesis methods for related compounds like Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate (Deng-ke, 2009).

properties

IUPAC Name

ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F5N2O2/c1-2-24-13(23)9-5-8-3-4-10(14(16,17)15(18,19)20)7-11(8)22-12(21)6-9/h3-5,7H,2,6H2,1H3,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZPANLPYRTVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)C(C(F)(F)F)(F)F)N=C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60580454
Record name Ethyl 2-amino-8-(pentafluoroethyl)-3H-1-benzazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate

CAS RN

926927-42-6
Record name Ethyl 2-amino-8-(pentafluoroethyl)-3H-1-benzazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)C(=Cc1ccc(C(F)(F)C(F)(F)F)cc1[N+](=O)[O-])CC#N
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Synthesis routes and methods II

Procedure details

To a solution of (E)-ethyl 2-(cyanomethyl)-3-(2-nitro-4-(perfluoroethyl)phenyl)acrylate (2.60 g, 6.87 mmol) was added iron powder (2.30 g, 41.2 mmol). The mixture was heated to 90° C. for 5 hours. Upon cooling the acetic acid was removed under vacuum and the resulting semisolid was dissolved in 50% K2CO3 (100 mL) and EtOAc (100 mL). The mixture was filtered to remove insoluble material and the phases were separated. The aqueous phase was extracted with EtOAc (2×100 mL). The combined organics were dried and concentrated. The concentrate was purified via flash chromatography (100% CH2Cl2 to 2% MeOH) to yield (1E,4E)-ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate (1.8 g, 74%). 1H NMR (CDCl3) δ 1.39 (t, 3H), 2.95 (s, 2H), 4.32 (q, 2H), 5.12 (br s, 1-2H), 7.22-7.27 (m, 2H), 7.47-7.51 (m, 2H), 7.80 (s, 1H).
Quantity
2.6 g
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2.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate
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Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate
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Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate
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Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate
Reactant of Route 5
Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate
Reactant of Route 6
Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.